molecular formula C11H16ClN3 B6617153 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine CAS No. 1381112-92-0

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine

Cat. No.: B6617153
CAS No.: 1381112-92-0
M. Wt: 225.72 g/mol
InChI Key: ROHMWWWYKSJYLU-UHFFFAOYSA-N
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Description

2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a (1-methylpiperidin-3-yl)methyl group at position 4. The pyrazine ring’s electron-deficient nature, combined with the steric and electronic effects of its substituents, makes this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMWWWYKSJYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Pyrazine Derivatives

Compound Name Substituents Melting Point (°C) LogP (Predicted) Key Applications
2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine Cl, (1-methylpiperidin-3-yl)methyl N/A ~2.1 Drug discovery, kinase inhibition
2-Chloro-6-(2-pyridinyl)pyrazine Cl, 2-pyridinyl 178 ~1.8 Kinase inhibitors (e.g., Aloisine A)
2-Ethyl-6-methylpyrazine Ethyl, methyl N/A ~1.5 Flavoring agent (chocolate, cocoa)
2-Chloro-6-(cyclohexyloxy)pyrazine Cl, cyclohexyloxy N/A ~3.0 Life science research
  • Electronic Effects : The chlorine atom in 2-chloro derivatives reduces electron density on the pyrazine ring, enhancing electrophilicity. This contrasts with methyl or ethyl groups, which donate electrons via inductive effects .

Table 2: Pharmacological Profiles of Selected Pyrazines

Compound Name Target/Activity IC50/Potency Notes
This compound Kinase inhibition (hypothetical) N/A Potential for CNS targets due to piperidine moiety
PF470 (pyrazolopyrazine derivative) mGluR5 negative allosteric modulator <10 nM High selectivity, discontinued due to toxicity
Aloisine A CDK1/Cdk5 inhibition 2–4 µM Cell-permeable, pyrrolo-pyrazine scaffold
  • The (1-methylpiperidin-3-yl)methyl group may enhance blood-brain barrier penetration compared to hydrophilic substituents (e.g., carboxylic acids) .
  • Chlorine at position 2 is critical for maintaining binding affinity in kinase inhibitors, as seen in Aloisine A .

Odor and Flavor Profiles

Pyrazines with small alkyl groups (e.g., 2-ethyl-6-methylpyrazine) exhibit strong odor activity due to low steric hindrance and optimal lone-pair interactions . In contrast, bulky substituents like (1-methylpiperidin-3-yl)methyl likely reduce volatility and odor intensity, redirecting utility toward non-sensory applications .

Biological Activity

2-Chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine, also known as MK-912, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety. Its chemical formula is C11H16ClN3C_{11}H_{16}ClN_3, and it possesses unique properties that make it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Dopamine D3 Receptor Modulation : The compound acts as a selective modulator of the dopamine D3 receptor. This modulation is significant in the context of treating psychiatric disorders, including substance abuse and schizophrenia.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, indicating that the compound may inhibit the growth of certain pathogens.
  • Anticancer Potential : There is emerging evidence supporting its role in cancer therapy. Similar compounds in its class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further investigation into its anticancer properties is warranted .

The precise mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes:

  • Receptor Binding : The compound's affinity for dopamine D3 receptors may influence neurotransmitter release and neuronal signaling pathways, which are crucial in addiction and mood regulation.
  • Enzyme Interaction : It may also interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to various biological outcomes.

Case Studies

Several studies have investigated the biological activity of similar pyrazine derivatives:

  • Antimalarial Activity : A study focusing on pyrazole derivatives highlighted their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency against malaria parasites .
  • Cytotoxicity in Cancer Models : Research on related compounds demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a potential synergistic effect .

Data Tables

Study FocusCompound TestedIC50 (nM)EC50 (nM)Notes
Antimalarial ActivityPyrazole derivatives<1012High affinity for PfCDPK1
Cancer Cell CytotoxicityPyrazole analogs with halogen substituentsN/AN/ASynergistic effect with doxorubicin

Q & A

Q. What are the established synthetic routes for 2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-chloropyrazine derivatives can react with 1-methylpiperidin-3-ylmethanol under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or acetonitrile. Reaction temperatures range from 60–100°C, with purification via column chromatography. Yield optimization requires strict control of moisture and stoichiometric ratios of reactants .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), particularly for verifying the stereochemistry of the 1-methylpiperidinyl group .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazine C-Cl and piperidinyl CH₃ groups).
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and LC-MS, focusing on hydrolysis of the chloro group or oxidation of the piperidine ring .

Advanced Research Questions

Q. How can conflicting data on its biological activity (e.g., kinase inhibition vs. cannabinoid receptor modulation) be resolved?

Use orthogonal assays:

  • Biochemical assays (e.g., kinase activity with radioactive ATP) to test direct enzyme inhibition.
  • Cellular assays (e.g., cAMP modulation for GPCR activity) to evaluate receptor engagement. Validate target specificity via siRNA knockdown or CRISPR-edited cell lines .

Q. What computational strategies predict binding modes to protein targets like kinases or GPCRs?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., GSK-3β) or GPCR orthosteric sites.
  • Molecular dynamics simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., CHARMM force field) .

Q. How can structural analogs address solubility limitations in in vivo studies?

  • Prodrug design : Introduce phosphate or acetate groups at the pyrazine N-1 position to enhance aqueous solubility.
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for preclinical pharmacokinetic studies .

Data Analysis and Experimental Design

Q. What methods validate the compound’s selectivity across kinase panels?

Perform kinome-wide profiling using platforms like Eurofins KinaseProfiler™. Analyze IC₅₀ values for >400 kinases, prioritizing ATP-competitive inhibitors. Cross-validate hits with thermal shift assays (TSA) to detect target stabilization .

Q. How should researchers troubleshoot low reproducibility in biological assays?

  • Batch variability : Pre-screen compound purity for each experiment (HPLC ≥98%).
  • Assay conditions : Standardize cell passage numbers, serum lot, and incubation times.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

Comparative Structural Analysis

Q. How do structural modifications (e.g., chloro vs. methoxy substitution) alter bioactivity?

  • Chloro group : Enhances electrophilicity for covalent binding (e.g., to kinase catalytic lysines).
  • Piperidine methylation : Reduces metabolic oxidation by CYP3A4, improving plasma half-life. Compare analogs in Table 1 () for structure-activity relationships (SAR) .

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